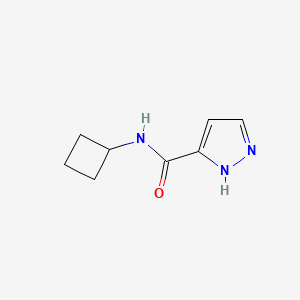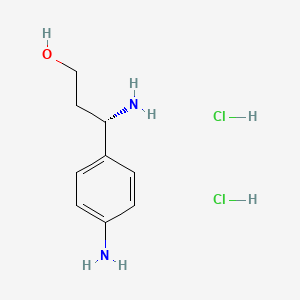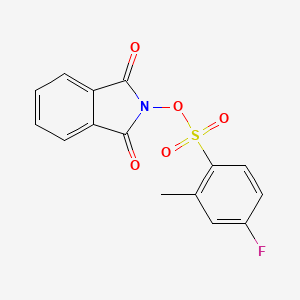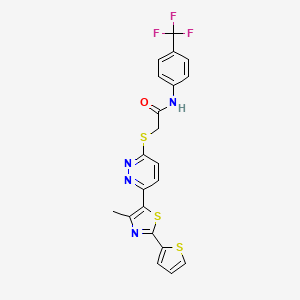
N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide, also known as CAY10585, is a novel compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of the protein kinase CK1δ, which plays a crucial role in various cellular processes, including circadian rhythm regulation, DNA damage response, and Wnt signaling.
作用机制
N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide functions as a potent and selective inhibitor of CK1δ, which is a serine/threonine protein kinase that plays a crucial role in various cellular processes. CK1δ regulates the stability and activity of various proteins by phosphorylating them. N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide inhibits CK1δ by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of its substrates.
Biochemical and Physiological Effects:
N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide has been shown to have significant biochemical and physiological effects on various cellular processes. It modulates the circadian rhythm by regulating the stability of PER2 protein, which is essential for maintaining the circadian clock. N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide has also been shown to regulate the DNA damage response by regulating the phosphorylation of p53, a tumor suppressor protein. Furthermore, N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide has been shown to regulate the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation.
实验室实验的优点和局限性
N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK1δ, making it suitable for studying the role of CK1δ in various cellular processes. It has also been optimized for high yield and purity, making it suitable for biochemical and physiological studies. However, N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide has some limitations for lab experiments. It is relatively expensive compared to other compounds, and it has limited solubility in aqueous solutions, which can affect its bioavailability.
未来方向
N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide has opened up new avenues for scientific research in various fields, including circadian rhythm regulation, DNA damage response, and Wnt signaling. There are several future directions for research on N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide. Firstly, it can be used to study the role of CK1δ in various diseases, including cancer, neurodegenerative diseases, and metabolic disorders. Secondly, it can be used to develop new therapeutic agents that target CK1δ for the treatment of various diseases. Finally, it can be used to study the mechanism of action of other protein kinases and their substrates, which can provide insights into the regulation of various cellular processes.
合成方法
The synthesis of N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide involves a multi-step process that begins with the reaction of 3-methylcyclohexanone with malononitrile to form the corresponding cyanoester. The cyanoester is then subjected to a Knoevenagel condensation with 2-oxo-4-carboxyquinoline to yield the desired compound. The synthesis method of N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide has been optimized to ensure high yield and purity, making it suitable for scientific research.
科学研究应用
N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide has been extensively used in scientific research to study the role of CK1δ in various cellular processes. It has been shown to modulate circadian rhythm by regulating the stability of PER2 protein, a key component of the circadian clock. N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide has also been used to study the role of CK1δ in the DNA damage response, where it has been shown to regulate the phosphorylation of p53, a tumor suppressor protein. Furthermore, N-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide has been used to investigate the role of CK1δ in Wnt signaling, a pathway that regulates cell proliferation and differentiation.
属性
IUPAC Name |
N-(1-cyano-3-methylcyclohexyl)-1-methyl-2-oxoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13-6-5-9-19(11-13,12-20)21-18(24)15-10-17(23)22(2)16-8-4-3-7-14(15)16/h3-4,7-8,10,13H,5-6,9,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWCHBYTEXCJTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)C2=CC(=O)N(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(1-Cyano-3-methylcyclohexyl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{2-[(anilinocarbonyl)amino]ethyl}-N-isopropyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2480467.png)
![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2480468.png)
![N-(cyanomethyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B2480473.png)

![3-(4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}benzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2480478.png)


![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2480482.png)


